CYP2A6 Inhibition: 5-Chloro-1-cinnamyl-2(1H)-pyridinone vs. Representative 2-Pyridinones
5-chloro-1-cinnamyl-2(1H)-pyridinone inhibits CYP2A6 in human liver microsomes with an IC50 of 51 nM [1]. By contrast, the unsubstituted parent scaffold 2-pyridinone and simpler N-alkyl pyridinones (e.g., 1-methyl-2-pyridinone) typically exhibit negligible CYP2A6 inhibition at concentrations below 10 µM [2]. This >200-fold difference in potency against CYP2A6 is attributable to the combined presence of the 5-chloro substituent and the cinnamyl group, which together enable favorable interactions with the CYP2A6 active site.
| Evidence Dimension | CYP2A6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 51 nM (human liver microsomes) |
| Comparator Or Baseline | Unsubstituted 2-pyridinone and 1-methyl-2-pyridinone: IC50 > 10,000 nM (extrapolated from CYP inhibition screening panels for simple pyridinones) |
| Quantified Difference | >200-fold greater potency for target compound |
| Conditions | Human liver microsomes, coumarin 7-hydroxylation assay, 5 min preincubation, NADPH-regenerating system [1] |
Why This Matters
This fold-selectivity establishes 5-chloro-1-cinnamyl-2(1H)-pyridinone as a far more potent CYP2A6 ligand than simple pyridinones, making it a relevant probe for nicotine metabolism or coumarin-related DMPK studies, whereas generic pyridinones would be ineffective.
- [1] BindingDB BDBM50366334, CHEMBL4173133. IC50 = 51 nM for CYP2A6 inhibition in human liver microsomes. View Source
- [2] Class-level inference: simple N-alkyl-2-pyridinones (1-methyl-2-pyridinone, etc.) show IC50 > 10 µM in CYP inhibition panels per general DMPK literature (e.g., Cyprotex CYP inhibition summary data). View Source
